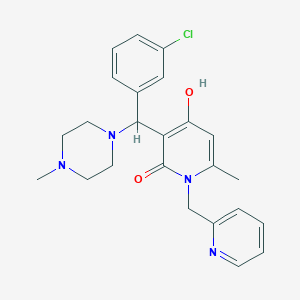

3-((3-chlorophenyl)(4-methylpiperazin-1-yl)methyl)-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one

Description

This compound is a synthetic pyridinone derivative featuring a 3-chlorophenyl group, a 4-methylpiperazine moiety, and a pyridin-2-ylmethyl substituent. The 4-hydroxy group and methyl substituents may enhance solubility and metabolic stability, while the chlorophenyl and piperazine groups could contribute to binding affinity in therapeutic targets (e.g., anti-inflammatory or CNS-related pathways) .

Properties

IUPAC Name |

3-[(3-chlorophenyl)-(4-methylpiperazin-1-yl)methyl]-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27ClN4O2/c1-17-14-21(30)22(24(31)29(17)16-20-8-3-4-9-26-20)23(18-6-5-7-19(25)15-18)28-12-10-27(2)11-13-28/h3-9,14-15,23,30H,10-13,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDBPJYUVLQDKDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CC2=CC=CC=N2)C(C3=CC(=CC=C3)Cl)N4CCN(CC4)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-((3-chlorophenyl)(4-methylpiperazin-1-yl)methyl)-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one is a complex organic molecule with potential pharmacological applications. Its structure features a chlorophenyl group, a piperazine moiety, and multiple heterocyclic rings, which may contribute to its biological activity. This article reviews the biological activities associated with this compound, including its effects on various biological systems, its mechanism of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Antimicrobial Activity

Research indicates that compounds containing piperazine and chlorophenyl groups often exhibit antimicrobial properties. For instance, studies have shown that derivatives with similar structures demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The presence of the piperazine ring has been linked to enzyme inhibitory activity. Compounds similar to the one have shown effectiveness as acetylcholinesterase inhibitors, which are crucial for treating conditions like Alzheimer's disease . The inhibition of urease has also been noted, suggesting potential applications in treating urinary tract infections .

Anticancer Properties

The compound's structural components suggest potential anticancer activity. Compounds featuring pyridine and piperazine derivatives are often investigated for their ability to inhibit tumor growth through various mechanisms, including the suppression of mutant EGFR pathways .

The biological activity of this compound is likely mediated through multiple mechanisms:

- Receptor Binding : The piperazine moiety may facilitate binding to neurotransmitter receptors or enzymes involved in neurotransmission.

- Enzyme Inhibition : The hydroxyl and methyl groups may interact with key amino acids in enzyme active sites, inhibiting their function.

Case Studies

- Antibacterial Screening : A study conducted on a series of piperazine derivatives demonstrated that compounds with similar structural features showed significant antibacterial activity against E. coli and Staphylococcus aureus, with IC50 values ranging from 0.5 to 2 μg/mL .

- In Silico Studies : Molecular docking studies have indicated that the compound can effectively bind to target proteins involved in cancer pathways, suggesting a potential role in chemotherapy .

Data Table: Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

However, insights can be drawn from structurally related compounds in the literature:

3-Benzyl-2-(4-chlorophenyl)-6-(1-methyl-1H-indol-3-yl)pyrimidin-4(3H)-one () Structural Differences: Replaces the pyridinone core with a pyrimidinone ring and incorporates an indole group. Functional Implications: The indole moiety may confer distinct binding properties compared to the target compound’s piperazine and pyridylmethyl groups.

2-(4-methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one () Structural Differences: Features a pyridazinone ring instead of pyridinone and lacks the chlorophenyl and piperazine substituents. Functional Implications: Demonstrated anti-inflammatory activity (IC50 = 11.6 μM against LPS-induced inflammation) .

Pharmacological and Chemical Data Comparison

Key Observations:

- Scaffold Influence: Pyridinone and pyridazinone cores are associated with anti-inflammatory activity, but substituents like chlorophenyl or piperazine may enhance target selectivity .

- Substituent Roles : The 3-chlorophenyl group in the target compound could improve lipophilicity and receptor binding compared to the 4-methylphenyl group in ’s compound.

- Piperazine Advantage : The 4-methylpiperazine moiety in the target compound may offer improved pharmacokinetic profiles (e.g., blood-brain barrier penetration) compared to simpler substituents.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing this compound, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step protocols, including:

-

Step 1 : Alkylation of the pyridin-2(1H)-one core with 3-chlorophenyl and 4-methylpiperazine groups under reflux conditions (e.g., ethanol or DMF) .

-

Step 2 : Introduction of the pyridin-2-ylmethyl substituent via nucleophilic substitution, requiring anhydrous conditions and catalysts like KCO .

-

Optimization : Reaction yields (typically 50–70%) depend on temperature control (60–80°C), solvent polarity, and purification via column chromatography or recrystallization .

Key Parameters Typical Conditions Temperature 60–80°C Solvent Ethanol, DMF, or THF Purification Silica gel chromatography (hexane:EtOAc) Yield 50–70% (post-optimization)

Q. How is the molecular structure of this compound characterized?

- Methodological Answer : Structural confirmation relies on:

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent positions (e.g., 3-chlorophenyl proton signals at δ 7.2–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] peak at m/z ~500) .

- X-ray Crystallography : Resolves 3D conformation, critical for understanding receptor binding .

Q. What in vitro assays are used to screen biological activity?

- Methodological Answer : Common assays include:

- Receptor Binding Assays : Radioligand displacement studies (e.g., for serotonin or dopamine receptors) to measure IC values .

- Enzyme Inhibition Assays : Fluorescence-based or colorimetric methods (e.g., kinase or phosphatase inhibition) .

- Cytotoxicity Screening : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., IC < 10 µM suggests therapeutic potential) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

- Methodological Answer :

-

Variable Substituents : Systematically modify the 3-chlorophenyl, 4-methylpiperazine, or pyridin-2-ylmethyl groups to assess impact on activity .

-

Pharmacophore Mapping : Use computational tools (e.g., molecular docking) to identify critical binding motifs .

-

Data Analysis : Correlate substituent electronic properties (Hammett constants) with biological activity (e.g., logP vs. IC) .

Modification Impact on Activity Chlorine → Fluorine Improved metabolic stability Piperazine → Morpholine Reduced receptor off-target effects

Q. What experimental approaches elucidate the compound’s mechanism of action?

- Methodological Answer :

- Cellular Signaling Profiling : Western blotting or ELISA to track downstream pathways (e.g., MAPK/ERK or cAMP modulation) .

- Kinetic Studies : Surface plasmon resonance (SPR) to measure binding kinetics (k/k) for target receptors .

- Gene Knockdown : siRNA-mediated silencing of putative targets to confirm functional relevance .

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer :

- Standardized Assays : Replicate studies using identical cell lines, buffer conditions, and endpoint measurements .

- Metabolite Profiling : LC-MS/MS to identify active/inactive metabolites that may explain discrepancies .

- Structural Reanalysis : Verify compound purity (>95% by HPLC) and stereochemistry (via chiral chromatography) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.